![molecular formula C20H20N4O5S2 B2381313 methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate CAS No. 896383-36-1](/img/structure/B2381313.png)
methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate is a useful research compound. Its molecular formula is C20H20N4O5S2 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A significant application of compounds containing the thiazoloquinazoline structure is their antimicrobial and antifungal activities. For example, a study by (Parkhomenko et al., 2006) demonstrated the synthesis of compounds with a similar structure that exhibited notable antimicrobial and fungicidal properties.
Biological Activity and Synthesis Methods
Another application area involves exploring the biological activities of similar compounds and developing effective methods for their synthesis. For instance, (Kut et al., 2021) discussed the synthesis of thiazoloquinazolines, highlighting their antioxidant, antimicrobial, and antitumor activities. The synthesis process, including electrophilic intramolecular cyclization, was a focal point of the research.
Antineurotic Activity
In the context of neurological disorders, (Danylchenko et al., 2016) conducted a study that included computer prediction of biological activities of quinazoline derivatives. The study identified compounds with potential antineurotic activity, particularly relevant for male reproductive and erectile dysfunction treatment.
Anticancer Applications
The synthesis of quinazoline derivatives is also pivotal in anticancer drug development. A study by (Zhang De-hua, 2009) highlighted the synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for creating anticancer drugs like Raltitrexed.
Antioxidant and Anti-inflammatory Properties
Compounds like thiazoloquinazolines exhibit potent antioxidant and anti-inflammatory activities, as shown in the study by (El-Gazzar et al., 2009). This research emphasized the synthesis and evaluation of azolopyrimidoquinolines for their biological activities.
Environmentally Friendly Synthesis
The development of environmentally benign synthesis methods for thiazoloquinazoline derivatives has been a focus of research. (Yadav et al., 2013) presented a two-step synthesis approach that emphasized environmental friendliness.
Mechanism of Action
Target of Action
It’s known that quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases including cancer, inflammation, bacterial infections, and more .
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These could include pathways related to cell growth and proliferation, inflammation, bacterial growth, and more .
Result of Action
Given the wide range of biological activities exhibited by quinazoline derivatives, the effects could potentially include inhibition of cell growth, reduction of inflammation, inhibition of bacterial growth, and more .
properties
IUPAC Name |
methyl 2-[[3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-29-14(25)9-21-17(26)10-6-7-12-13(8-10)24-16(23-18(12)27)15(31-20(24)30)19(28)22-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,21,26)(H,22,28)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFECCYISEULC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)



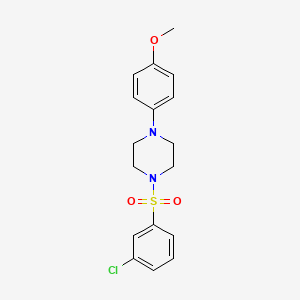

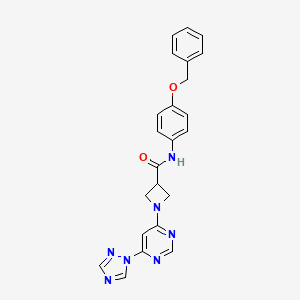
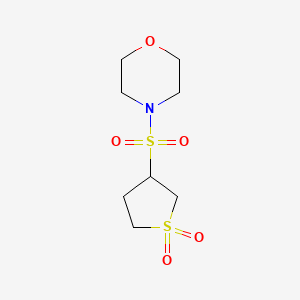
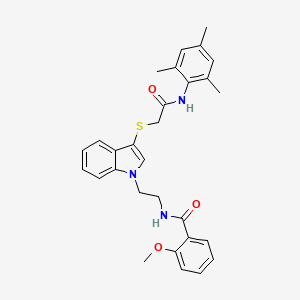
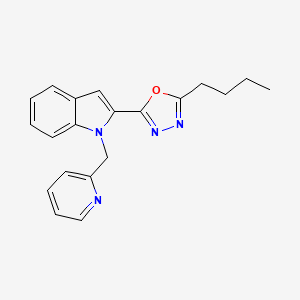
![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)
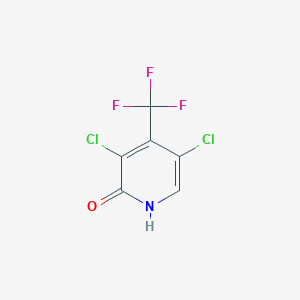
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2381252.png)
